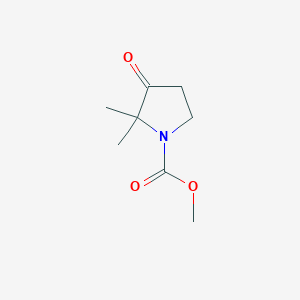![molecular formula C6H10ClNO2 B2998083 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride CAS No. 2104035-64-3](/img/structure/B2998083.png)
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride is a chemical compound with the molecular weight of 163.6 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives has been reported in several studies . A key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system . Another strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride is represented by the InChI string:InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)3-7-6;/h4,7H,1-3H2,(H,8,9);1H . Chemical Reactions Analysis
The chemical reactions involving 2-Azabicyclo[2.1.1]hexane derivatives have been studied . A catalytic approach that delivers substituted bicyclo[2.1.1]hexanes by intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones has been described . The process is underpinned by a radical relay mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride include a molecular weight of 163.60 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass is 163.0400063 g/mol .Applications De Recherche Scientifique
Synthesis and Characterization
2-Azabicyclo[2.1.1]hexanes have been synthesized through various methods, showcasing their significance in organic chemistry for constructing complex molecular structures. Stevens and Kimpe (1996) demonstrated a method to synthesize 2-azabicyclo[2.1.1]hexanes by imination of 3-(chloromethyl)cyclobutanone followed by reductive cyclization, highlighting the structural similarity to 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996). Lescop, Mevellec, and Huet (2001) developed an efficient synthesis for the 2-azabicyclo[2.1.1]hexane ring system, offering a versatile approach for further functionalization of this scaffold (Lescop, Mevellec, & Huet, 2001).
Building Blocks for Carbapenem Nuclei
Katagiri et al. (1986) explored the synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione and its derivatives into azetidin-2-ones. These compounds serve as novel building blocks for carbapenem nuclei, illustrating their potential in antibiotic development (Katagiri et al., 1986).
Novel Approaches to Ethanoproline
Grygorenko, Komarov, and Cativiela (2009) reported a novel synthesis approach to 2,4-ethanoproline starting from 4-hydroxyproline. This method underscores the adaptability of 2-azabicyclo structures for creating conformationally restricted amino acid analogues (Grygorenko, Komarov, & Cativiela, 2009).
Multigram Preparation Techniques
Liao et al. (2016) developed a batchwise, multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, demonstrating its scalability and potential utility in various chemical syntheses (Liao et al., 2016).
Asymmetric Synthesis Applications
The asymmetric synthesis of bicyclic amino acid derivatives via Aza‐Diels‐Alder reactions in aqueous solutions as detailed by Waldmann and Braun (1991) showcases the versatility of 2-azabicyclo compounds in enantioselective synthesis, providing pathways to novel amino acid derivatives with potential biological activities (Waldmann & Braun, 1991).
Safety And Hazards
The safety information for 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride includes the following hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Propriétés
IUPAC Name |
2-azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-1-4(2-6)7-3-6;/h4,7H,1-3H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFTWHHKGGYGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)



![4-[2-({[4-(tert-butyl)anilino]carbothioyl}amino)ethyl]-N-[4-(tert-butyl)phenyl]tetrahydro-1(2H)-pyrazinecarbothioamide](/img/structure/B2998014.png)

![2-(4-Fluorophenyl)-1-(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2998019.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2998023.png)